![molecular formula C26H25NO2 B2431295 Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate CAS No. 1113025-21-0](/img/structure/B2431295.png)
Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-cyclopentene-1-carboxylate” is a chemical compound with the molecular formula C7H10O2 . It is a white to yellow crystalline powder or low melting solid .
Molecular Structure Analysis
The molecular structure of “Methyl 1-cyclopentene-1-carboxylate” can be represented by the SMILES notation: COC(=O)C1=CCCC1 .Physical And Chemical Properties Analysis
“Methyl 1-cyclopentene-1-carboxylate” has a molecular weight of 126.16 g/mol . It has a density of 1.0310 g/mL and a boiling point of 76°C to 78°C (9.0mmHg) . The compound is a white to yellow crystalline powder or low melting solid .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Methyl 1-cyclopentene-1-carboxylate serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules through reactions such as Diels-Alder cycloadditions, esterifications, and ring-opening reactions. Its cyclopentene ring structure provides opportunities for diverse functionalization .
Flavor and Fragrance Industry
The compound contributes to the creation of fruity and floral fragrances. Chemists utilize it as a precursor for synthesizing esters, which are common aroma compounds found in perfumes, cosmetics, and food flavorings. By modifying the ester side chain, they can tailor the resulting fragrance .
Medicinal Chemistry
Methyl 1-cyclopentene-1-carboxylate’s unique structure makes it an interesting target for drug development. Researchers explore its potential as a scaffold for designing new pharmaceuticals. By attaching specific functional groups, they can create molecules with desired biological activities, such as enzyme inhibitors or receptor ligands .
Polymer Chemistry
The compound participates in polymerization reactions. It can act as a monomer or a comonomer in the synthesis of cyclic polymers or copolymers. These polymers find applications in materials science, coatings, and adhesives .
Materials Science
Methyl 1-cyclopentene-1-carboxylate-based polymers exhibit interesting mechanical properties. Researchers investigate their use in lightweight materials, films, and coatings. Additionally, the compound’s low melting point allows for easy processing in various applications .
Natural Product Synthesis
Chemists use methyl 1-cyclopentene-1-carboxylate as a starting material to synthesize natural products. By introducing specific functional groups, they can mimic complex structures found in plants, animals, or microorganisms. This approach aids in understanding natural product biosynthesis and developing bioactive compounds .
Safety And Hazards
“Methyl 1-cyclopentene-1-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended . If the compound comes into contact with the skin, it should be washed off with plenty of soap and water . If inhaled, the affected individual should be moved to fresh air and kept at rest in a position comfortable for breathing .
properties
IUPAC Name |
methyl (4S)-4-(tritylamino)cyclopentene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,24,27H,18-19H2,1H3/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYXUIVZWKSQGP-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC(C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC[C@@H](C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.